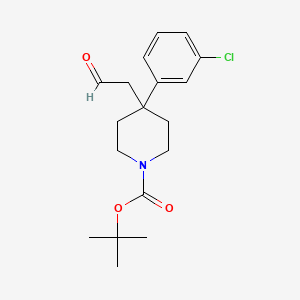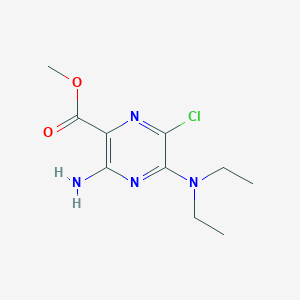
tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with benzyl and prop-2-enyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate typically involves multi-step organic reactions One common approach is to start with the pyrrolidine ring, which is then functionalized with benzyl and prop-2-enyl groupsThis can be achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
tert-Butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-enyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study the interactions of carbamate groups with biological molecules. It may also serve as a model compound for investigating the metabolism of carbamates in living organisms .
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Carbamates are known to exhibit a range of biological activities, including enzyme inhibition and receptor modulation .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
作用机制
The mechanism of action of tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The benzyl and prop-2-enyl groups may enhance the compound’s binding affinity and selectivity for certain targets .
相似化合物的比较
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(1-phenylazetidin-3-yl)carbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate is unique due to its specific substitution pattern on the pyrrolidine ring. The presence of both benzyl and prop-2-enyl groups provides a distinct set of chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C19H28N2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C19H28N2O2/c1-5-11-19(20-17(22)23-18(2,3)4)12-13-21(15-19)14-16-9-7-6-8-10-16/h5-10H,1,11-15H2,2-4H3,(H,20,22) |
InChI 键 |
XFVJQGIOKXOROU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)



![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)



![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)

![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)


